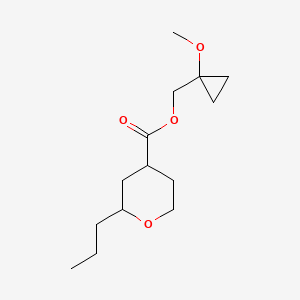
(1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a methoxycyclopropyl group attached to a methyl group, which is further connected to a propyloxane ring with a carboxylate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxycyclopropyl Group: This step involves the reaction of a suitable cyclopropane derivative with methanol under acidic conditions to introduce the methoxy group.
Attachment of the Methyl Group: The methoxycyclopropyl intermediate is then reacted with a methylating agent, such as methyl iodide, in the presence of a base to form the (1-Methoxycyclopropyl)methyl intermediate.
Formation of the Propyloxane Ring: The intermediate is subjected to a cyclization reaction with a suitable diol and a dehydrating agent to form the propyloxane ring.
Introduction of the Carboxylate Group: Finally, the propyloxane intermediate is reacted with a carboxylating agent, such as carbon dioxide, under basic conditions to introduce the carboxylate functional group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex organic molecules.
Synthesis: It serves as an intermediate in the synthesis of other complex organic compounds.
Biology:
Biochemical Studies: The compound can be used to study enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
(1-Methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate: Unique due to its specific combination of functional groups and ring structures.
Cyclopropylmethyl derivatives: Similar in having a cyclopropylmethyl group but differ in other functional groups.
Propyloxane derivatives: Similar in having a propyloxane ring but differ in other substituents.
Uniqueness: this compound is unique due to its combination of a methoxycyclopropyl group, a propyloxane ring, and a carboxylate functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific applications.
Propriétés
IUPAC Name |
(1-methoxycyclopropyl)methyl 2-propyloxane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-3-4-12-9-11(5-8-17-12)13(15)18-10-14(16-2)6-7-14/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGUPCRVTVFABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(CCO1)C(=O)OCC2(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2981211.png)
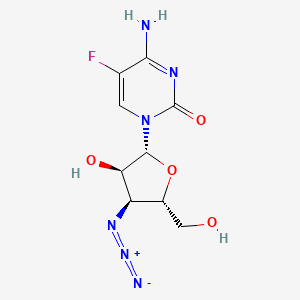
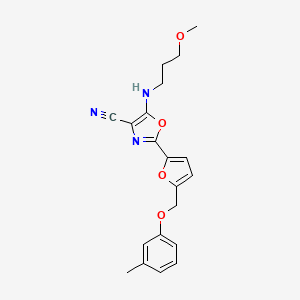
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-phenylbutanamide](/img/structure/B2981215.png)
![[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride](/img/structure/B2981216.png)
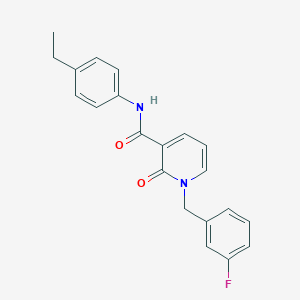
![2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole](/img/structure/B2981218.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2981221.png)
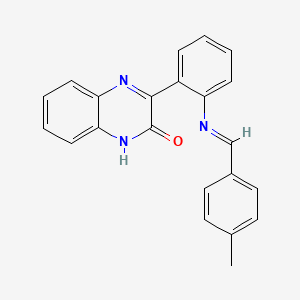
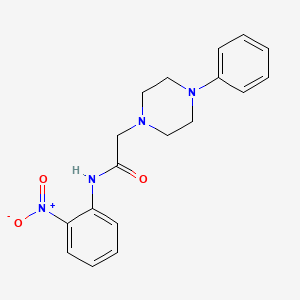
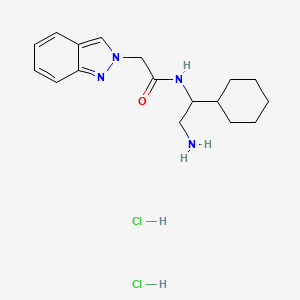
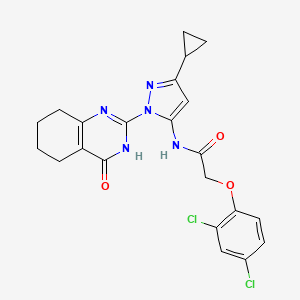
![(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2981229.png)
![2-((1H-indol-3-yl)thio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2981230.png)
